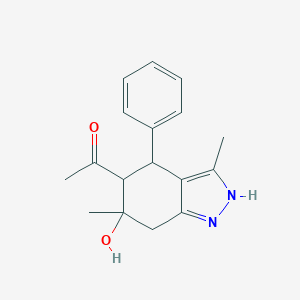

1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step chemical processes including condensation reactions, cyclization, and functional group transformations. For instance, a series of compounds synthesized from intermediate chalcones demonstrated the importance of specific substituents for activity, hinting at the nuanced synthetic routes that might be applicable to our compound of interest (Muralidharan Venugopal et al., 2020).

Molecular Structure Analysis

X-ray diffraction techniques and spectroscopic methods like IR, NMR, and MS are pivotal in elucidating the molecular structure of complex organic compounds. For example, the structural analysis of "1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone" through XRD and spectroscopic characterization provides insights into the crystal structure, highlighting the importance of these techniques in understanding the molecular structure (M. Govindhan et al., 2017).

Chemical Reactions and Properties

Chemical reactivity and the properties of compounds like ours can be influenced by the presence of specific functional groups and the molecular framework. Studies on similar molecules reveal that the presence of electron-donating and withdrawing groups significantly affects their reactivity and interactions, such as antimicrobial activity or binding to biological targets (V. et al., 2022).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the behavior of compounds under different conditions. Techniques like thermal analysis (TGA, DSC) and single crystal XRD are employed to ascertain these properties, as demonstrated in the analysis of compounds with similar complexity (E. V. Pimenova et al., 2003).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability, are determined through experimental and theoretical methods, including computational chemistry approaches. Studies often involve DFT calculations to predict reactivity and interaction profiles with potential biological targets, underscoring the compound's chemical behavior and potential reactivity pathways (Roderick C. Jones et al., 2013).

Aplicaciones Científicas De Investigación

Tautomerism and Metal Complexation

Research by Jones et al. (2013) delves into the tautomerism and metal complexation of 2-acylmethyl-2-oxazolines, a class of compounds related to the indazolyl ethanone derivative. Their study provides a synthetic, structural, and theoretical investigation into the solid-state, solution, and gas phase structures of these compounds. The findings suggest considerable potential for these compounds as ligands in coordination chemistry and metal-mediated catalysis, highlighting their relevance in designing new materials and catalysts (Jones et al., 2013).

Heterocyclic Derivative Syntheses

Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to the formation of various heterocyclic compounds. This research demonstrates the utility of palladium catalysis in efficiently constructing complex heterocycles, which are crucial in pharmaceutical chemistry and material science (Bacchi et al., 2005).

Enantioselective Reductions

Braun et al. (2007) reported on the use of 4-hydroxyphenylglycine-based oxazaborolidines for enantioselective reductions of ketones. Their study highlights the importance of such reductions in synthesizing enantiomerically pure compounds, a critical aspect of medicinal chemistry and drug development (Braun et al., 2007).

Antimicrobial Activity

Research by Dave et al. (2013) on the synthesis and antimicrobial activity of certain pyrimidinone derivatives demonstrates the potential biological applications of heterocyclic compounds. Their work emphasizes the relevance of synthetic chemistry in addressing challenges in microbial resistance and developing new antibiotics (Dave et al., 2013).

Photoremovable Protecting Groups

Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids, showcasing the utility of such groups in synthetic organic chemistry, particularly in the stepwise construction of complex organic molecules (Atemnkeng et al., 2003).

Safety And Hazards

Safety considerations are essential:

- Toxicity : Assessing its toxicity profile is crucial for safe handling and potential therapeutic use.

- Stability : Investigating its stability under various conditions (light, temperature, etc.) is vital.

- Handling Precautions : Proper protective measures should be taken during synthesis and handling.

Direcciones Futuras

Research avenues for 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone include:

- Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

Propiedades

IUPAC Name |

1-(6-hydroxy-3,6-dimethyl-4-phenyl-2,4,5,7-tetrahydroindazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-10-14-13(19-18-10)9-17(3,21)16(11(2)20)15(14)12-7-5-4-6-8-12/h4-8,15-16,21H,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIRGPLNIOMGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C(CC2=NN1)(C)O)C(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389935 | |

| Record name | 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone | |

CAS RN |

101587-85-3 | |

| Record name | 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

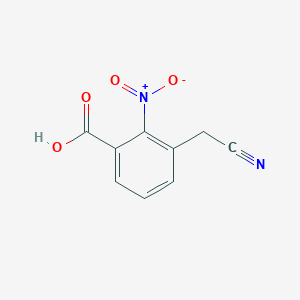

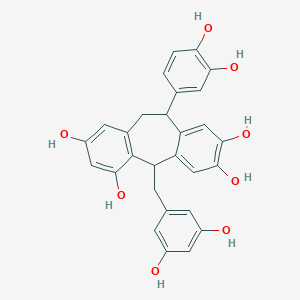

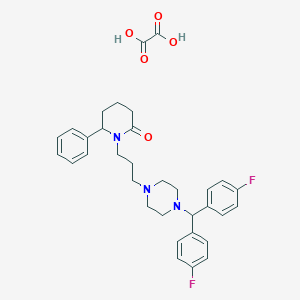

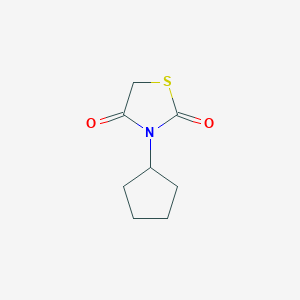

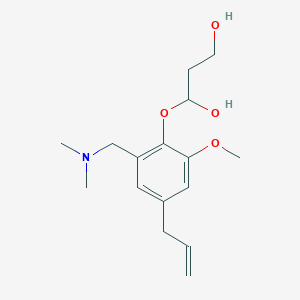

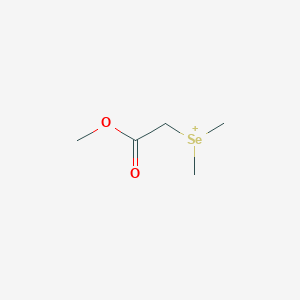

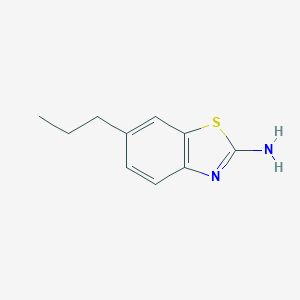

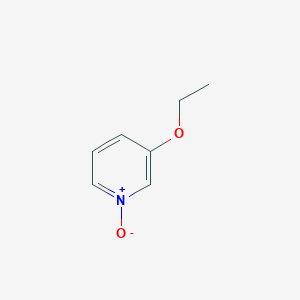

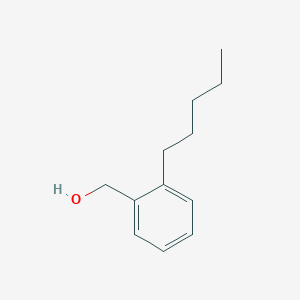

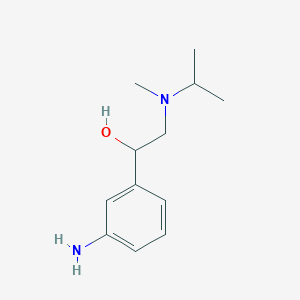

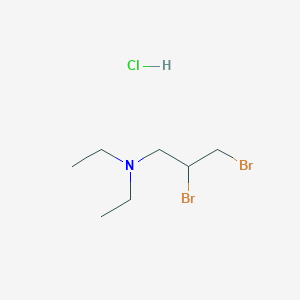

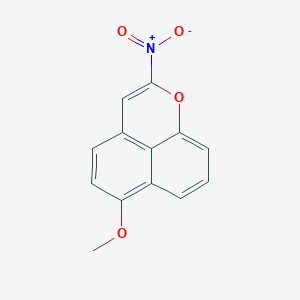

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.